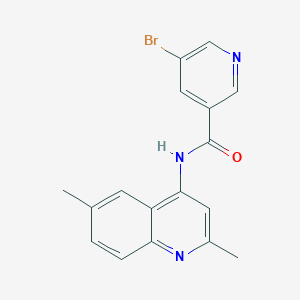
4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of an ethylsulfanyl group attached to the tetrazole ring and a phenylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the tetrazole intermediate with ethylthiol in the presence of a base such as sodium hydride.
Attachment of the Phenylamine Group: The final step involves the coupling of the ethylsulfanyl-tetrazole intermediate with aniline under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylamine group.
Scientific Research Applications
4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl and phenylamine groups can contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid
- 6-(5-Ethylsulfanyl-tetrazol-1-yl)-2-methyl-benzothiazole
Uniqueness
4-(5-Ethylsulfanyl-tetrazol-1-yl)-phenylamine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H11N5S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(5-ethylsulfanyltetrazol-1-yl)aniline |
InChI |
InChI=1S/C9H11N5S/c1-2-15-9-11-12-13-14(9)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3 |
InChI Key |
QFYSYUWBZUADMM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12197696.png)

![6-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B12197709.png)
![(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12197713.png)
![1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B12197720.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one](/img/structure/B12197721.png)
![1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12197722.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide](/img/structure/B12197723.png)
![N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B12197724.png)
![N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12197729.png)
![methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B12197753.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12197771.png)
